molecular formula C16H15N3O2S B5826632 4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5826632
M. Wt: 313.4 g/mol
InChI Key: YEWUVIGBBFPVCP-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-methoxyphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of two methoxyphenyl groups, which can influence its electronic properties and reactivity. This compound may exhibit different biological activities or material properties compared to its analogs, making it a valuable target for further research.

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-9-7-11(8-10-12)15-17-18-16(22)19(15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUVIGBBFPVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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